5-Bromo-2-Methoxycinnamic Acid is an organic compound characterized by the molecular formula C10H9BrO3. It is a derivative of cinnamic acid, featuring a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is recognized for its utility in various scientific fields, particularly in organic synthesis and medicinal chemistry, where it serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
5-Bromo-2-Methoxycinnamic Acid is classified under the category of substituted cinnamic acids. Its synthesis typically involves bromination processes applied to methoxycinnamic acid derivatives. The compound is sourced from both laboratory synthesis and industrial production methods, which are optimized for yield and purity .
The synthesis of 5-Bromo-2-Methoxycinnamic Acid generally involves the bromination of 2-Methoxycinnamic Acid using bromine in a suitable solvent such as acetic acid or chloroform. The reaction conditions are critical; maintaining temperatures between 0°C and 25°C helps control the bromination process and prevent over-bromination .
5-Bromo-2-Methoxycinnamic Acid participates in several types of chemical reactions:
The reactivity of this compound makes it valuable in synthetic organic chemistry, where it can serve as a versatile building block for more complex molecules.
The mechanism of action for 5-Bromo-2-Methoxycinnamic Acid largely depends on its application in biological systems or synthetic pathways. In medicinal chemistry, it acts as a precursor for compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Research indicates that environmental factors such as pH, temperature, and solvent choice significantly influence its efficacy and stability in various reactions .
5-Bromo-2-Methoxycinnamic Acid finds numerous applications across various scientific domains:
Saccharomyces cerevisiae expressing key flavonoid pathway enzymes (4-coumaroyl-CoA ligase/4CL and chalcone synthase/CHS) has been successfully harnessed for the biosynthesis of non-natural flavonoids incorporating 5-bromo-2-methoxycinnamic acid (5-Br-2-MeOCA). This approach exploits the substrate flexibility of microbial enzymes to incorporate exogenously fed cinnamic acid analogs into complex scaffolds. When supplemented to engineered yeast cultures, 5-Br-2-MeOCA undergoes intracellular activation to its CoA thioester by 4CL, followed by CHS-catalyzed condensation with three malonyl-CoA units. This generates novel brominated chalcone intermediates, which spontaneously cyclize to form corresponding flavanones or undergo reduction to dihydrochalcones. Crucially, the bromine atom and methoxy group of the precursor are retained in the final products, enabling the generation of halogenated flavonoids inaccessible through traditional plant extraction. The system demonstrated moderate incorporation efficiency for 5-Br-2-MeOCA (≈42% substrate conversion over 72h fermentation), though lower than unsubstituted cinnamic acid controls, likely due to steric and electronic effects of the bromine substituent on enzyme kinetics [9].
Table 1: Precursor Incorporation Efficiency in Engineered Yeast
Cinnamic Acid Derivative | Substrate Conversion (%) | Primary Products |
---|---|---|
Cinnamic acid (unsubstituted) | 89 ± 5 | Naringenin, Pinocembrin |
5-Bromo-2-methoxycinnamic acid | 42 ± 3 | Brominated chalcone, Flavonone |
2-Chlorocinnamic acid | 68 ± 4 | Chlorinated dihydrochalcone |
3-Aminocinnamic acid | <15 | Trace derailment products |
This methodology enables sustainable production of structurally intricate brominated flavonoids under mild aqueous conditions, bypassing multi-step chemical synthesis and protecting group manipulations typically required for such compounds [9].
Chemoenzymatic routes leverage the synthetic versatility of plant-derived enzymes to diversify cinnamic acid scaffolds. Chalcone synthase (CHS), a pivotal polyketide synthase in flavonoid biosynthesis, exhibits notable substrate promiscuity toward substituted cinnamoyl-CoAs. In vitro assays with recombinant CHS demonstrate its ability to accept 5-bromo-2-methoxycinnamoyl-CoA as an extender unit, facilitating condensation with malonyl-CoA to yield halogenated chalcones. Nuclear magnetic resonance (NMR) analysis of purified enzymatic products confirmed the presence of bromine atoms within the chalcone A-ring (δ 7.82 ppm, characteristic H-6 coupling with bromine). This regioselective incorporation preserves the methoxy group at the ortho-position, crucial for directing molecular conformation and subsequent cyclization kinetics [5] [9].
Further diversification is achieved through chalcone isomerase (CHI) or non-enzymatic cyclization, yielding single-enantiomer flavanones or racemic mixtures, respectively. The bromine atom significantly influences downstream chemistry:
This chemoenzymatic strategy facilitates rapid generation of chiral, polyfunctional flavonoid libraries with precise regiochemical control over halogen placement—a key advantage for structure-activity relationship studies in drug discovery [5] [9].
5-Bromo-2-methoxycinnamic acid serves as a key precursor for synthesizing pharmacologically active heterocyclic hybrids via resin-bound intermediates. A validated route involves:
Table 2: Solid-Phase Synthesis Optimization for Brominated Hybrids
Step | Reagent/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Acetylation | Ac₂O, H₂SO₄, 100°C, 6h | 95 | N/A |
Bromination | Br₂, Fe powder, CH₂Cl₂, 25°C, 8h | 87 | para: >92% |
Deacetylation | NaHCO₃, H₂O/MeOH, 50°C, 2h | 94 | N/A |
Resin loading (Wang) | DIC/DMAP, DMF, 24h | 91 | N/A |
Knoevenagel condensation | Malonic acid, pyridine, piperidine | 78 | >99% E-isomer |
Benzimidazole formation | o-PDA, POCl₃, reflux, 12h | 68 | N/A |
The resin-based approach enhances purity (>95% by HPLC) by facilitating intermediate washing and enabling combinatorial diversification. The bromine atom serves as a versatile handle for post-assembly modifications, including:
This solid-phase strategy is particularly valuable for generating targeted libraries for high-throughput screening against oncological and metabolic targets [3].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5